molecular formula C47H65N11O11S B119211 Httod-BK CAS No. 144006-47-3

Httod-BK

Cat. No. B119211
M. Wt: 992.2 g/mol
InChI Key: MPJPGRJLNHDFIX-ADJOTSCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Httod-BK is a peptide that has recently gained attention in the scientific community due to its potential applications in research. It is a synthetic version of the naturally occurring peptide bradykinin, which is known to play a role in inflammation and pain. Httod-BK has been synthesized using solid-phase peptide synthesis and has been studied extensively for its biochemical and physiological effects. In

Mechanism Of Action

Httod-BK acts on the bradykinin B2 receptor, which is found on a variety of cell types, including endothelial cells, smooth muscle cells, and immune cells. Activation of the B2 receptor leads to the production of nitric oxide, which causes vasodilation and a decrease in blood pressure. Httod-BK also activates other signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

Httod-BK has a variety of biochemical and physiological effects. It has been shown to cause vasodilation and a decrease in blood pressure, as well as to inhibit platelet aggregation. Httod-BK also has anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and chemokines. In addition, Httod-BK has been shown to have a protective effect on the cardiovascular system, as it can reduce oxidative stress and improve endothelial function.

Advantages And Limitations For Lab Experiments

One advantage of using Httod-BK in lab experiments is that it is a well-characterized peptide with a known mechanism of action. This makes it easier to design experiments that can test specific hypotheses. Another advantage is that Httod-BK is relatively stable and can be stored for long periods of time without degradation.
One limitation of using Httod-BK in lab experiments is that it is a synthetic peptide and may not accurately reflect the effects of the naturally occurring peptide bradykinin. Another limitation is that Httod-BK is relatively expensive and may not be accessible to all researchers.

Future Directions

There are several future directions for research on Httod-BK. One area of interest is the development of Httod-BK-based drugs for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the investigation of the role of Httod-BK in inflammation and pain, as well as its potential use as an anti-inflammatory and analgesic agent. Finally, further studies are needed to fully understand the biochemical and physiological effects of Httod-BK and its potential applications in scientific research.

Synthesis Methods

Httod-BK is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to yield the final product. Httod-BK is synthesized using Fmoc-based SPPS, which is a widely used method for the synthesis of peptides.

Scientific Research Applications

Httod-BK has a variety of potential applications in scientific research. It has been studied for its role in inflammation and pain, as well as its effects on blood vessels and the cardiovascular system. Httod-BK has also been investigated for its potential use in drug development, as it may be able to act as a template for the design of new peptide-based drugs.

properties

CAS RN

144006-47-3

Product Name

Httod-BK

Molecular Formula

C47H65N11O11S

Molecular Weight

992.2 g/mol

IUPAC Name

(2R,3aS,7aS)-1-[2-[2-[[(2S)-1-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[2-[[(2S,4S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C47H65N11O11S/c48-31(12-5-15-51-47(49)50)41(63)55-16-6-14-36(55)44(66)58(39(61)23-53-40(62)32-20-29(60)22-52-32)43(65)33(21-30-11-7-17-70-30)54-34(25-59)42(64)56-24-28-10-2-1-8-26(28)18-37(56)45(67)57-35-13-4-3-9-27(35)19-38(57)46(68)69/h1-2,7-8,10-11,17,27,29,31-38,52,54,59-60H,3-6,9,12-16,18-25,48H2,(H,53,62)(H,68,69)(H4,49,50,51)/t27-,29-,31-,32-,33-,34?,35-,36-,37?,38+/m0/s1

InChI Key

MPJPGRJLNHDFIX-ADJOTSCLSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N[C@@H](CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)[C@@H]6C[C@@H](CN6)O)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N)C(=O)O

SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O

synonyms

(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK
1,10-desArg-HOE 140
3-Hyp-5-Thi-7-Tic-8-Oic-9-desArg-bradykinin
bradykinin, hydroxyprolyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8)-desarginyl(9)-
bradykinin, Hyp(3)-Thi(5)-Tic(7)-Oic(8)-desArg(9)-
des(Arg(1,10))-HOE 140
HOE 140, des(Arg(1,10))-
HOE 140, des(arginyl(1,10))-
HTTOD-BK
Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10)-BK

Origin of Product

United States

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